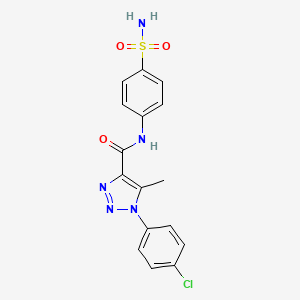
1-(4-chlorophenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H14ClN5O3S and its molecular weight is 391.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
The study by Lagrenée et al. (2002) highlights the corrosion inhibition efficiency of triazole derivatives for mild steel in acidic media. Triazole compounds, including derivatives similar to the compound of interest, have shown significant potential in protecting metals against corrosion, with high inhibition efficiencies in different acidic environments. The research underscores the importance of triazole derivatives in industrial applications where metal preservation is crucial (Lagrenée et al., 2002).
Antimicrobial Activities
Another application area is the synthesis of triazole derivatives for antimicrobial purposes. Bektaş et al. (2007) synthesized novel triazole compounds and evaluated their antimicrobial activities. Some of these derivatives exhibited good to moderate activities against various test microorganisms. This indicates the potential of triazole derivatives, including the compound , in contributing to the development of new antimicrobial agents (Bektaş et al., 2007).
Antimicrobial and Antifungal Agents
Desai et al. (2011) conducted a study on the synthesis of quinazolinone and thiazolidinone derivatives, exploring their potential as antimicrobial and antifungal agents. The synthesized compounds were tested against various bacteria and fungi, demonstrating the broad-spectrum antimicrobial efficacy of such derivatives. This research points towards the importance of structural modification in triazole compounds to enhance their biological activities (Desai et al., 2011).
Proton Conductive Membranes
Saito et al. (2010) explored the synthesis of sulfonated polyimide (SPI) copolymers containing triazole units for application in proton exchange membrane fuel cells (PEMFCs). These membranes showed excellent thermal and mechanical stability along with improved proton conductivity under low humidity, highlighting the role of triazole derivatives in enhancing the performance of materials used in energy technologies (Saito et al., 2010).
Synthesis and Biological Activity
Yu-gu (2015) reported on the synthesis and biological activity of Schiff base sulfur ether derivatives containing a triazole unit. Some of these compounds exhibited 100% antifungal activity against specific pathogens, suggesting the potential of triazole derivatives in agricultural applications to protect crops from fungal infections (Yu-gu, 2015).
properties
IUPAC Name |
1-(4-chlorophenyl)-5-methyl-N-(4-sulfamoylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O3S/c1-10-15(20-21-22(10)13-6-2-11(17)3-7-13)16(23)19-12-4-8-14(9-5-12)26(18,24)25/h2-9H,1H3,(H,19,23)(H2,18,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRFWACNIMYSAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

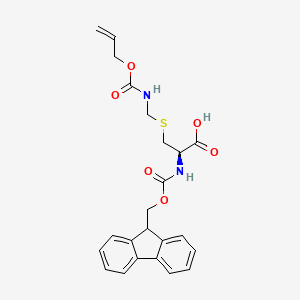
![(5Z)-3-(2-aminoethyl)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2729743.png)
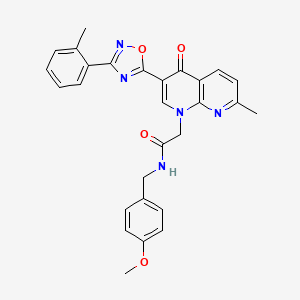
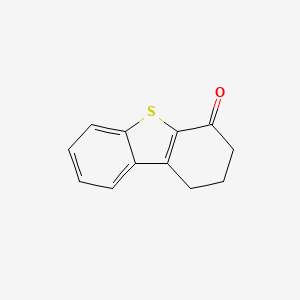

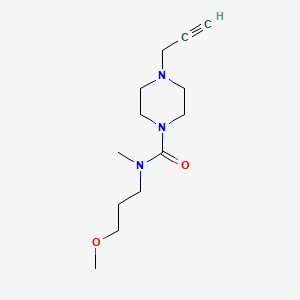
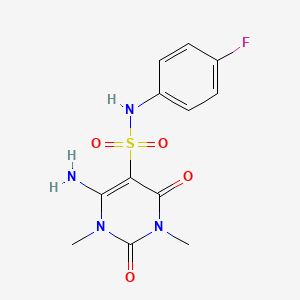
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B2729753.png)
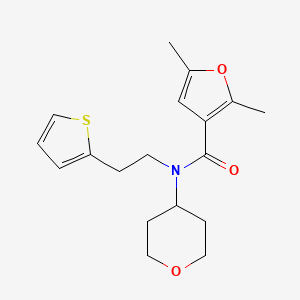
![N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2729758.png)
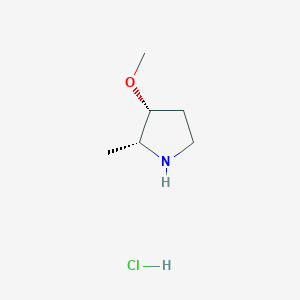
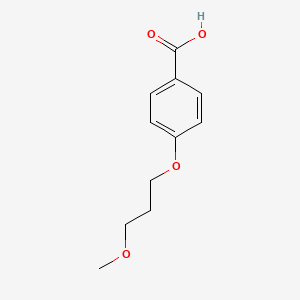
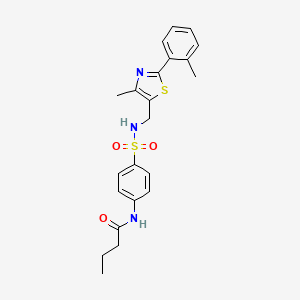
![4-(Butan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2729765.png)